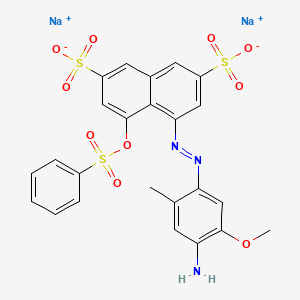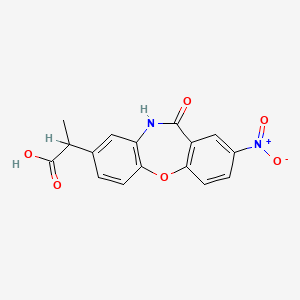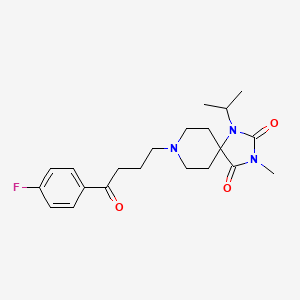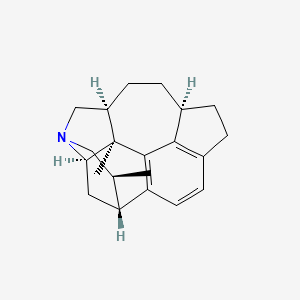
Daphenylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daphenylline is a complex natural product belonging to the Daphniphyllum alkaloids, which are isolated from the genus Daphniphyllum. These alkaloids are known for their intricate structures and diverse biological activities, including anticancer, antioxidant, and vasorelaxation properties . This compound is particularly notable for its unique hexacyclic structure, which includes a tetrasubstituted arene moiety .
Métodos De Preparación
The synthesis of Daphenylline has been a significant challenge due to its complex structure. Several synthetic routes have been developed over the years:
Oxidative Dearomatization Strategy: This method involves the use of naphthol derivatives and oxidative dearomatization to construct the core structure of this compound.
Gold-Catalyzed Cyclization: Another approach utilizes a gold-catalyzed 6-exo-dig cyclization reaction followed by an intramolecular Michael addition to form the bridged tricyclic motif.
Asymmetric Catalysis: Enantioselective total synthesis has also been achieved using asymmetric hydrogenation and other catalytic methods to construct the stereogenic centers.
Análisis De Reacciones Químicas
Daphenylline undergoes various chemical reactions, including:
Reduction: Tandem reductive amination/amidation is employed to form the nitrogen-containing rings.
Substitution: Intramolecular Michael addition reactions are used to construct the core structure.
Common reagents include iodine for oxidation, rhodium catalysts for asymmetric hydrogenation, and various acids and bases for cyclization and substitution reactions. The major products formed include the hexacyclic core structure and various intermediates leading to the final this compound molecule .
Aplicaciones Científicas De Investigación
Daphenylline has been the subject of extensive scientific research due to its diverse biological activities:
Mecanismo De Acción
The mechanism by which Daphenylline exerts its effects involves several molecular targets and pathways:
Cytotoxicity: It induces apoptosis in cancer cells by interacting with specific cellular targets and disrupting normal cellular functions.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Vasorelaxation: It acts on vascular smooth muscle cells, leading to relaxation and improved blood flow.
Comparación Con Compuestos Similares
Daphenylline is unique among the Daphniphyllum alkaloids due to its tetrasubstituted arene moiety and hexacyclic structure. Similar compounds include:
Daphniphylline: Another Daphniphyllum alkaloid with a similar core structure but different substituents.
Daphangustifoline B: Known for its cytotoxicity against tumor cell lines.
Yuzurimine C: Exhibits pesticide activity against brine shrimp.
These compounds share some structural features but differ in their biological activities and specific molecular targets, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
1152598-44-1 |
|---|---|
Fórmula molecular |
C21H27N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(2S,3R,5R,6S,10S,13S)-2,6-dimethyl-8-azahexacyclo[11.6.1.02,10.03,8.05,19.016,20]icosa-1(19),16(20),17-triene |
InChI |
InChI=1S/C21H27N/c1-12-10-22-11-15-7-5-13-3-4-14-6-8-16-17(12)9-18(22)21(15,2)20(16)19(13)14/h6,8,12-13,15,17-18H,3-5,7,9-11H2,1-2H3/t12-,13-,15-,17-,18-,21-/m1/s1 |
Clave InChI |
FRNKVSPOMBSICI-GFIDMXBQSA-N |
SMILES isomérico |
C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C([C@@H]1C[C@@H]2[C@@]36C)C=C5 |
SMILES canónico |
CC1CN2CC3CCC4CCC5=C4C6=C(C1CC2C36C)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


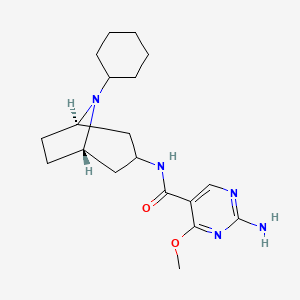
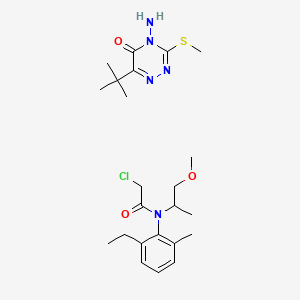
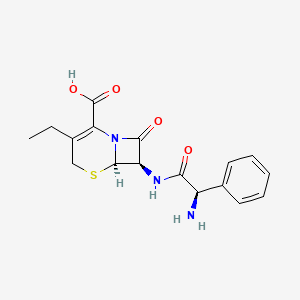

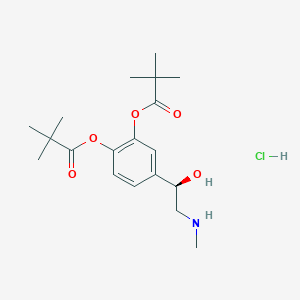

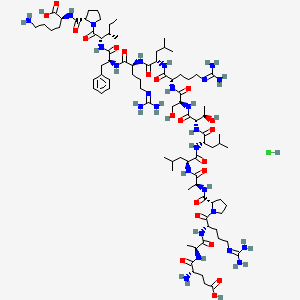
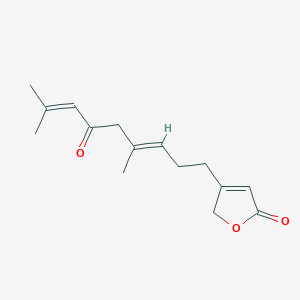
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
